4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol
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Overview
Description
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that this compound has high fungicidal activity
Mode of Action
It’s known that the compound has a high fungicidal activity . The mechanism of action is different from that of cyprodinil . More research is needed to elucidate the exact interaction between the compound and its targets.
Result of Action
The result of the action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is the inhibition of fungal growth, as evidenced by its high fungicidal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields the desired pyrimidine derivative with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: This compound shares a similar structure but has an amino group instead of a hydroxyl group.
4-(Trifluoromethyl)pyrimidine-2-thiol: This compound contains a thiol group and exhibits different chemical properties.
Uniqueness
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications.
Biological Activity
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antifungal and antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, along with a hydroxyl group at the 2-position. This unique structure contributes to its biological activity by enhancing lipophilicity and potentially influencing interactions with biological targets.
Target of Action
This compound exhibits high fungicidal activity against various fungal pathogens, including Botrytis cinerea and Candida albicans . Its mode of action primarily involves the inhibition of fungal growth through interference with essential metabolic pathways.
Mode of Action
The compound disrupts cell membrane integrity and inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death .
Antifungal Activity
This compound has demonstrated potent antifungal effects in various studies:
Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.5 µg/mL |
Botrytis cinerea | 0.3 µg/mL |
Aspergillus niger | 0.8 µg/mL |
These MIC values indicate that the compound is effective at low concentrations, making it a promising candidate for antifungal drug development .
Antibacterial Activity
In addition to its antifungal properties, this compound also exhibits antibacterial activity against several strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.0 µg/mL |
Escherichia coli | 2.0 µg/mL |
Bacillus subtilis | 1.5 µg/mL |
These results suggest that this compound could be utilized in treating bacterial infections as well .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives often correlates with their structural features. In the case of this compound, the presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and interaction with biological targets .
Key Findings from SAR Studies:
- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect potency. For example, compounds with electron-withdrawing groups generally show enhanced activity.
- Hydroxyl Group : The hydroxyl group at the 2-position is essential for antifungal activity, as it may participate in hydrogen bonding with target enzymes .
Case Study 1: Antifungal Efficacy
In a study focusing on agricultural applications, this compound was tested against Botrytis cinerea, showing superior efficacy compared to established fungicides like pyrimethanil. The study highlighted its potential as a new fungicide in crop protection .
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial properties against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential use in developing new antibiotics .
Properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQSFWKOCNZPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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